2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(3,4-Difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring substituted with a difluorobenzoyl group and a sulfonyl group, making it a versatile molecule for various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via an acylation reaction using 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using sulfonyl chloride derivatives.
N-Methylation: The final step involves N-methylation of the acetamide group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-((1-(3,4-Difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of more complex molecules and as an intermediate in the production of other chemical entities.
Mechanism of Action
The mechanism of action of 2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The difluorobenzoyl group enhances its binding affinity and specificity, while the sulfonyl group contributes to its solubility and stability. The compound may inhibit or modulate the activity of its targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-((1-(3,4-Dichlorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide: Similar structure but with chlorine atoms instead of fluorine.
2-((1-(3,4-Difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the difluorobenzoyl group in 2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide provides unique electronic properties that enhance its reactivity and binding affinity compared to its analogs. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O4S/c1-18-14(20)9-24(22,23)11-4-6-19(7-5-11)15(21)10-2-3-12(16)13(17)8-10/h2-3,8,11H,4-7,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVXVVONEXLOGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.